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Compound of Interest

Compound Name: Sotetsuflavone

Cat. No.: B1681964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological information on

sotetsuflavone. It is intended for informational purposes for a scientific audience and is not a

substitute for a comprehensive safety evaluation. Significant gaps exist in the toxicological data

for sotetsuflavone, and further research is required to establish a complete safety profile.

Executive Summary
Sotetsuflavone, a biflavonoid originally isolated from Cycas revoluta Thunb., has garnered

scientific interest primarily for its potential anticancer activities.[1][2] This technical guide

provides a detailed overview of the current state of knowledge regarding its toxicological

profile. The available data are predominantly derived from in vitro studies investigating its

cytotoxic effects on various cancer cell lines.

Currently, there is a notable absence of comprehensive in vivo toxicological studies, including

acute, sub-chronic, and chronic toxicity assessments. Consequently, critical toxicological

endpoints such as the median lethal dose (LD50) and No-Observed-Adverse-Effect Level

(NOAEL) for sotetsuflavone have not been established. Furthermore, specific studies on the

genotoxicity, mutagenicity, and the complete Absorption, Distribution, Metabolism, and

Excretion (ADME) profile of sotetsuflavone are not available in the public domain.

This guide will present the existing cytotoxicity data, outline the experimental protocols for key

toxicological assays that have yet to be performed on sotetsuflavone, and discuss the known
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signaling pathways affected by this compound based on anticancer research. Inferences from

toxicological studies on related isoflavones are included to provide a broader context where

direct data on sotetsuflavone is lacking.

Quantitative Toxicological Data
The majority of quantitative data for sotetsuflavone's toxicity comes from its effects on cancer

cell viability. These studies are primarily focused on its therapeutic potential rather than its

toxicological profile.

In Vitro Cytotoxicity
Sotetsuflavone has demonstrated significant antiproliferative activity against non-small cell

lung cancer (NSCLC) A549 cells.[1][2] The inhibitory effect is reported to be dose- and time-

dependent.[2]

Cell Line Assay IC50 (µM)
Exposure Time
(hours)

Reference

A549 (NSCLC) MTT Assay

Not explicitly

stated, but

significant

inhibition

observed at 64

µM and 128 µM

24 and 48

H1650 (NSCLC) Not Specified

Not explicitly

stated, but

significant

inhibition of

migration and

invasion

observed

24

Note: The original research papers should be consulted for detailed dose-response curves.

Experimental Protocols
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Detailed experimental protocols for key toxicological assays are provided below. It is important

to note that the results of these assays for sotetsuflavone are not currently available in

published literature.

Acute Oral Toxicity (OECD 423)
This method provides an estimate of the acute oral toxicity of a substance.

Experimental Workflow for Acute Oral Toxicity (OECD 423)
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Phase 1: Sighting Study

Phase 2: Main Study

Administer starting dose (e.g., 300 mg/kg) to 3 animals

Observe for mortality and clinical signs of toxicity for 14 days

Decision Point:
- If 2-3 animals die, decrease dose.

- If 0-1 animal dies, proceed to higher dose in next step.

Administer selected higher dose (e.g., 2000 mg/kg) to 3 new animals

Based on Sighting Study Outcome

Observe for mortality and clinical signs of toxicity for 14 days

Data Analysis:
- Record mortality, body weight changes, clinical signs.

- Necropsy of all animals.

Click to download full resolution via product page

Caption: Workflow for OECD 423 Acute Oral Toxicity Study.

Animals: Typically, female rats are used.

Housing: Animals are housed in standard conditions with access to food and water.
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Dosing: A single oral dose of sotetsuflavone is administered via gavage.

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight

changes for up to 14 days.

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
This test is used to evaluate the mutagenic potential of a substance by assessing its ability to

induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Experimental Workflow for Ames Test (OECD 471)

Prepare bacterial tester strains (e.g., TA98, TA100)

Mix bacteria, sotetsuflavone, and S9 mix (for metabolic activation) or buffer

Prepare sotetsuflavone dilutions

Pour mixture onto minimal glucose agar plates

Incubate plates for 48-72 hours

Count revertant colonies

Compare colony counts of treated plates to negative and positive controls
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Click to download full resolution via product page

Caption: General workflow for the Ames mutagenicity test.

Bacterial Strains: A set of histidine-requiring strains of S. typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of E. coli (e.g., WP2 uvrA) are used.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 fraction from rat liver).

Procedure: The bacterial strains are exposed to various concentrations of sotetsuflavone in

the presence and absence of the S9 mix.

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in

a histidine- or tryptophan-deficient medium) is counted. A substance is considered mutagenic

if it causes a dose-dependent increase in revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)
This assay identifies substances that cause structural chromosomal aberrations in cultured

mammalian cells.

Experimental Workflow for Chromosomal Aberration Test
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Culture mammalian cells (e.g., CHO, human lymphocytes)

Expose cells to various concentrations of sotetsuflavone (+/- S9 mix)

Add mitotic arresting agent (e.g., colcemid)

Harvest cells and prepare chromosome spreads

Stain slides and analyze metaphase cells microscopically

Score for structural and numerical chromosomal aberrations

Click to download full resolution via product page

Caption: Workflow for the in vitro chromosomal aberration test.

Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes

are commonly used.

Exposure: Cell cultures are treated with at least three concentrations of sotetsuflavone, with

and without metabolic activation (S9).

Harvesting: After an appropriate incubation period, cells are treated with a mitotic inhibitor

(e.g., colcemid) to arrest them in metaphase.
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Analysis: Chromosomes are prepared, stained, and examined microscopically for structural

aberrations (e.g., breaks, gaps, exchanges) and numerical abnormalities.

Genotoxicity and Mutagenicity
There are no specific genotoxicity or mutagenicity studies available for sotetsuflavone.

However, studies on other soy isoflavones have been conducted. For example, an

investigational soy isoflavone product, PTI G-2535, showed some evidence of mutagenicity in

mouse lymphoma cells and a weak, non-dose-related increase in micronucleated

polychromatic erythrocytes in male mice at high doses. In bacterial mutagenesis experiments

(Ames test), it was not mutagenic without metabolic activation but showed a slight increase in

revertants in one strain with metabolic activation.

ADME and Pharmacokinetics
Specific ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic data

for sotetsuflavone are not available. For isoflavones in general, absorption can be biphasic,

occurring in both the small and large intestines. They are known to be metabolized, particularly

into conjugates like glucuronides and sulfates, which are the primary forms found in plasma.

The bioavailability of isoflavones can be influenced by gut microbiota.

Mechanisms of Action and Signaling Pathways
The known mechanisms of action for sotetsuflavone are derived from cancer research and

are primarily related to its cytotoxic and anti-proliferative effects.

Induction of Apoptosis via ROS-Mediated Mitochondrial
Pathway
In A549 lung cancer cells, sotetsuflavone has been shown to induce apoptosis through a

mitochondrial-dependent pathway mediated by reactive oxygen species (ROS).

Sotetsuflavone-Induced Apoptosis Signaling Pathway
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Caption: ROS-mediated mitochondrial apoptosis pathway induced by sotetsuflavone.

This pathway involves:

An increase in intracellular ROS levels.

A decrease in the mitochondrial membrane potential.
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Upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic

protein Bcl-2.

Release of cytochrome C from the mitochondria into the cytosol.

Activation of caspase-9 and caspase-3, leading to apoptosis.

Inhibition of PI3K/Akt/mTOR Signaling Pathway
Sotetsuflavone has been reported to induce autophagy in non-small cell lung cancer cells by

blocking the PI3K/Akt/mTOR signaling pathway.

Sotetsuflavone's Effect on the PI3K/Akt/mTOR Pathway
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Click to download full resolution via product page

Caption: Inhibition of the PI3K/Akt/mTOR pathway by sotetsuflavone.
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Conclusion and Future Directions
The current toxicological profile of sotetsuflavone is incomplete and relies heavily on data

from in vitro anticancer studies. While these studies indicate cytotoxic potential against cancer

cells, they do not provide a comprehensive safety assessment for non-cancerous cells or for in

vivo systems.

To establish a robust toxicological profile for sotetsuflavone, the following studies are

essential:

Acute, sub-chronic, and chronic toxicity studies in rodent models to determine LD50 and

NOAEL values and to identify potential target organs of toxicity.

A full battery of genotoxicity and mutagenicity tests, including the Ames test, chromosomal

aberration assay, and an in vivo micronucleus test.

Comprehensive ADME and pharmacokinetic studies to understand its absorption,

distribution, metabolism, and excretion profile.

Dermal and inhalation toxicity studies if these are potential routes of human exposure.

Without these critical data, the safety of sotetsuflavone for any potential therapeutic or other

application cannot be assured. Researchers and drug development professionals should

proceed with caution and prioritize these toxicological evaluations in future research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1681964#toxicological-profile-of-sotetsuflavone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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